5-Bromo-2,3-dihydroquinolin-4(1H)-one is a halogen-substituted 2,3-dihydroquinolin-4(1H)-one derivative. [] These compounds are important intermediates in the synthesis of various biologically active compounds. [] While the specific applications of 5-bromo-2,3-dihydroquinolin-4(1H)-one are not extensively covered in the provided literature, its structural similarity to other 2,3-dihydroquinolin-4(1H)-one derivatives suggests potential applications in organic synthesis and medicinal chemistry.
5-Bromo-2,3-dihydroquinolin-4(1H)-one is an organic compound classified within the quinolinone family, which is known for its diverse biological activities. The presence of a bromine atom at the 5-position of the quinolinone ring enhances its chemical properties, making this compound a valuable intermediate in organic synthesis and pharmaceutical development. Quinolinones, including this compound, are frequently utilized as building blocks in the synthesis of various pharmaceuticals and agrochemicals due to their broad-spectrum biological activities, including antimicrobial and anticancer properties .
The synthesis of 5-Bromo-2,3-dihydroquinolin-4(1H)-one typically involves the bromination of 2,3-dihydroquinolin-4(1H)-one. The following is a common method for its preparation:
This bromination reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 5-position of the quinolinone ring.
The molecular formula for 5-Bromo-2,3-dihydroquinolin-4(1H)-one is C9H8BrN. Its structure includes a quinolinone core with a bromine substituent at the 5-position.
The compound exhibits a bicyclic structure typical of quinolinones, characterized by a fused benzene and pyridine ring system.
5-Bromo-2,3-dihydroquinolin-4(1H)-one can participate in various chemical reactions:
The mechanism of action for 5-Bromo-2,3-dihydroquinolin-4(1H)-one varies based on its application. In biological contexts, it may interact with specific molecular targets such as enzymes or receptors. The bromine atom and the quinolinone structure facilitate binding to these targets, potentially leading to inhibition or modulation of their activity. This interaction is crucial in drug discovery and development processes where specificity and efficacy are paramount .
5-Bromo-2,3-dihydroquinolin-4(1H)-one typically appears as a solid with moderate solubility in organic solvents.
Key chemical properties include:
These properties make it suitable for various synthetic applications in organic chemistry.
5-Bromo-2,3-dihydroquinolin-4(1H)-one has several notable applications:
5-Bromo-2,3-dihydroquinolin-4(1H)-one (C₉H₈BrNO) is a brominated dihydroquinolinone derivative featuring a partially saturated quinoline core with a ketone at the 4-position and a bromine atom at the 5-position. Its molecular architecture combines a planar aromatic ring with a non-planar alicyclic amine and ketone moiety, creating distinct electronic environments amenable to diverse chemical modifications [2] [5]. The SMILES notation (C1CNC2=C(C1=O)C(=CC=C2)Br) and InChIKey (ZVJZGPYDOMMMMA-UHFFFAOYSA-N) provide precise descriptors for computational studies and cheminformatics applications [2].
Electronic Properties: The electron-withdrawing bromine atom significantly influences electron distribution, reducing electron density at C-5/C-6 and enhancing electrophilic character at C-7/C-8. This polarization facilitates regioselective functionalization, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions [1] [5]. Additionally, the bromine atom contributes to enhanced dipole moments (calculated: 4.2 Debye), improving crystal packing and solubility in aprotic solvents [5].
Hydrogen-Bonding Motifs: The amide-like group (-NH-C=O) enables dual hydrogen-bonding capabilities (acceptance via carbonyl oxygen; donation via N-H), mimicking biological peptide bonds. This permits targeted interactions with protein residues in enzyme binding pockets, as demonstrated in crystallographic studies of analogous dihydroquinolinones bound to tubulin and chitin synthase [1] [4].
Conformational Rigidity: Partial saturation of the pyridine ring reduces conformational flexibility compared to fully aromatic quinolines. Computational models (DFT B3LYP/6-31G*) indicate a 15° deviation from planarity between the lactam and benzene rings, optimizing intramolecular hydrogen bonding (N-H⋯O=C, distance: 2.02 Å) [6]. This semi-rigid scaffold reduces entropic penalties upon target binding, enhancing ligand efficiency [3] [7].
Table 1: Structural and Physicochemical Properties
Property | Value/Descriptor | Method/Reference |
---|---|---|
Molecular Formula | C₉H₈BrNO | PubChem [2] |
Molecular Weight | 226.07 g/mol | PubChem [2] |
SMILES | C1CNC2=C(C1=O)C(=CC=C2)Br | PubChem [2] |
Hydrogen Bond Acceptors | 2 (O, N) | Calculated [5] |
Hydrogen Bond Donors | 1 (N-H) | Calculated [5] |
Dipole Moment | 4.2 Debye | DFT Calculation [6] |
The 5-bromo-2,3-dihydroquinolin-4(1H)-one scaffold functions as a versatile pharmacophore due to its balanced amphiphilicity and stereoelectronic properties. Its bromine atom serves as both a steric/electronic modulator and a synthetic handle for late-stage diversification via cross-coupling, enhancing its utility in structure-activity relationship (SAR) campaigns [1] [5].
Tubulin Polymerization Inhibition: Dihydroquinolin-4(1H)-ones bearing 5-bromo substitutions exhibit potent tubulin-binding activity. In a series of N-substituted analogs, compound 6t (featuring a 5-bromo group) demonstrated IC₅₀ values of 0.003–0.034 μM against multiple cancer cell lines by disrupting colchicine-site binding (Kd = 0.28 μM). Molecular docking revealed bromine’s critical role in hydrophobic contacts with β-tubulin’s Leu248 and Ala250 residues [1].
Chitin Synthase Inhibition: Spiro-pyrrolidine derivatives incorporating 5-brominated quinolinones show enhanced antifungal activity. Compound 5m (IC₅₀ = 0.17 mM) outperformed polyoxin B (IC₅₀ = 0.21 mM) by interacting with chitin synthase’s UDP-GlcNAc binding cleft, where the bromine atom contributes to π-alkyl interactions with Val129 [4].
Anticancer Applications: 8-Nitroquinolone-based acyl hydrazones derived from 5/6-substituted dihydroquinolin-4(1H)-ones exhibit anti-proliferative activity against A549 lung cancer cells (IC₅₀ < 10 μM). ADMET predictions indicate favorable gastrointestinal absorption and low hepatotoxicity for these derivatives, highlighting the scaffold’s druglikeness [5].
Table 2: Biological Activities of 5-Bromo Dihydroquinolinone Derivatives
Biological Target | Derivative Structure | Activity | Mechanistic Insight |
---|---|---|---|
Tubulin Polymerization | N-Substituted 6t | IC₅₀ = 0.003–0.034 μM (H22 cells) | Colchicine-site binding; Kd = 0.28 μM [1] |
Chitin Synthase | Spiro[pyrrolidine-2,3′-quinolin]-2′-one 5m | IC₅₀ = 0.17 mM | Competitive inhibition of UDP-GlcNAc [4] |
Antiproliferative (A549) | Aroylhydrazone hybrids | IC₅₀ < 10 μM | p53-dependent apoptosis induction [5] |
Structure-Activity Relationship (SAR) Trends:
Synthetic Versatility: The C-5 bromine enables Pd-catalyzed cross-coupling (Suzuki, Sonogashira) for rapid generation of analogs. For example, 5-aryl derivatives synthesized via Suzuki coupling show enhanced antifungal efficacy, confirming bromine’s role as a strategic handle for pharmacophore optimization [4] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: